molecular formula C16H25N5O4 B2839014 7-(3-(allyloxy)-2-hydroxypropyl)-8-(sec-butylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 876893-35-5

7-(3-(allyloxy)-2-hydroxypropyl)-8-(sec-butylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2839014
CAS No.: 876893-35-5
M. Wt: 351.407
InChI Key: KIEMUQJAEDEHTP-UHFFFAOYSA-N
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Description

The compound 7-(3-(allyloxy)-2-hydroxypropyl)-8-(sec-butylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic molecule that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(allyloxy)-2-hydroxypropyl)-8-(sec-butylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Alkylation: The purine core is alkylated at the 7-position with 3-(allyloxy)-2-hydroxypropyl bromide under basic conditions.

    Amination: The 8-position is then functionalized with sec-butylamine through a nucleophilic substitution reaction.

    Methylation: Finally, the 3-position is methylated using methyl iodide in the presence of a base.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-(3-(allyloxy)-2-hydroxypropyl)-8-(sec-butylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione: can undergo various chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced at the allyloxy group to form saturated derivatives.

    Substitution: The allyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO₄ (Potassium permanganate).

    Reducing Agents: NaBH₄ (Sodium borohydride), H₂/Pd (Hydrogenation with palladium catalyst).

    Nucleophiles: Halides, amines, thiols for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

7-(3-(allyloxy)-2-hydroxypropyl)-8-(sec-butylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3-(allyloxy)-2-hydroxypropyl)-8-(sec-butylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may:

    Inhibit Enzymes: By binding to the active site and preventing substrate access.

    Modulate Receptors: By acting as an agonist or antagonist, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.

    Adenosine: A nucleoside involved in energy transfer and signaling.

Uniqueness

7-(3-(allyloxy)-2-hydroxypropyl)-8-(sec-butylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione: is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of allyloxy, hydroxypropyl, and sec-butylamino groups makes it a versatile compound for various applications.

Properties

IUPAC Name

8-(butan-2-ylamino)-7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O4/c1-5-7-25-9-11(22)8-21-12-13(18-15(21)17-10(3)6-2)20(4)16(24)19-14(12)23/h5,10-11,22H,1,6-9H2,2-4H3,(H,17,18)(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEMUQJAEDEHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC2=C(N1CC(COCC=C)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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